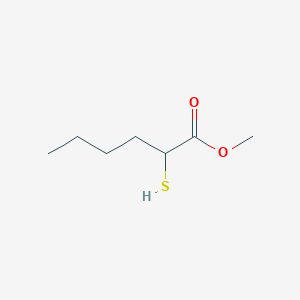

Methyl 2-sulfanylhexanoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl 2-sulfanylhexanoate, also known as methionine gamma-lyase inhibitor or hydrophobic methionine, is a sulfur-containing organic compound. It contains a total of 24 atoms; 14 Hydrogen atoms, 7 Carbon atoms, 2 Oxygen atoms, and 1 Sulfur atom .

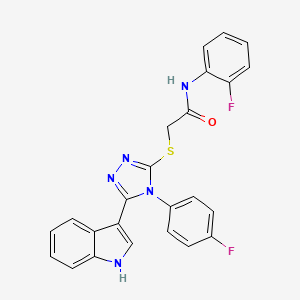

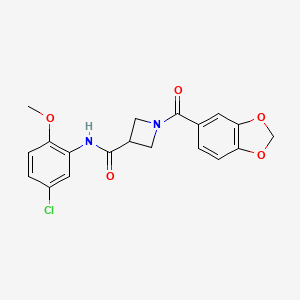

Molecular Structure Analysis

This compound contains total 23 bond(s); 9 non-H bond(s), 1 multiple bond(s), 5 rotatable bond(s), 1 double bond(s), 1 ester(s) (aliphatic), and 1 thiol(s) .Scientific Research Applications

Novel Anti-Helicobacter pylori Agents

Research into the development of novel anti-Helicobacter pylori agents has explored structures derived from 2-([3-[(1H-benzimidazol-2-ylsulfanyl)methyl]-phenyl]sulfanyl)-1-ethanol. This includes the discovery of a set of 2-([3-[(1H-benzimidazol-2-ylsulfanyl)methyl]-2-methylphenyl]sulfanyl)ethyl carbamates, which have shown potent activity against the gastric pathogen Helicobacter pylori. These compounds exhibit low minimal inhibition concentration (MIC) values across a range of H. pylori strains, including those resistant to metronidazole or clarithromycin, showcasing their potential as novel anti-H. pylori agents (Carcanague et al., 2002).

Molecular Imaging and Detection of Hydrogen Sulfide

Hydrogen sulfide (H2S) plays a critical role in various physiological processes, including vascular tone mediation and neuromodulation. The unique chemical properties of H2S make it an appealing target for chemical biology approaches aimed at elucidating its production, trafficking, and function within biological systems. Reaction-based fluorescent probes have emerged as versatile tools for visualizing H2S pools in living systems, aiding in the understanding of its biological roles (Lin et al., 2015).

Quantitative Determination of Sulfur-Containing Wine Odorants

The synthesis of deuterated analogues of impact odorants, such as 4-sulfanyl-4-methylpentan-2-one and 3-sulfanylhexan-1-ol, has been key to the quantitative determination of these compounds in wines. This research contributes to the understanding of the impact of sulfur-containing odorants on wine aroma, enhancing the analysis and quality control of wine flavors (Kotseridis et al., 2000).

Sulfoximine Insecticides: Chemistry and Mode of Action

Sulfoximines, including sulfoxaflor, represent a novel class of insecticides effective against a range of sap-feeding insects, including those resistant to neonicotinoids and other insecticides. The distinct mode of action and structural activity relationships of sulfoximines have been summarized, highlighting their potential in controlling resistant insect pests (Sparks et al., 2013).

Novel, Water-Soluble Hydrogen Sulfide–Releasing Molecules

The study of novel, water-soluble hydrogen sulfide–releasing molecules, such as GYY4137, has offered new insights into the biological significance of hydrogen sulfide. GYY4137 has shown potential as a tool for investigating the cardiovascular biology of this gas, including its vasodilator and antihypertensive activities, pointing towards its utility in cardiovascular disease research (Li et al., 2008).

Safety and Hazards

Mechanism of Action

Mode of Action

Similar compounds have been shown to act as alkylating agents, interacting with their targets through the fission of alkyl-oxygen bonds .

Biochemical Pathways

Similar compounds, such as methanesulfonates, are known to act as alkylating agents, which can affect various biochemical pathways .

Biochemical Analysis

Dosage Effects in Animal Models

The effects of Methyl 2-sulfanylhexanoate at different dosages in animal models have not been reported. It is common for the effects of a compound to vary with dosage. This could include threshold effects, as well as toxic or adverse effects at high doses .

Metabolic Pathways

The specific metabolic pathways that this compound is involved in are not well-documented. Sulfur-containing compounds often participate in various metabolic pathways, interacting with enzymes or cofactors . They can also affect metabolic flux or metabolite levels.

Subcellular Localization

The subcellular localization of this compound is not well-documented. Many compounds are directed to specific compartments or organelles within the cell via targeting signals or post-translational modifications .

Properties

IUPAC Name |

methyl 2-sulfanylhexanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O2S/c1-3-4-5-6(10)7(8)9-2/h6,10H,3-5H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQPPGNXKSWYQBJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C(=O)OC)S |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-ethyl 4-((4-((6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2582481.png)

![2-(4-chlorophenoxy)-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B2582483.png)

![1-(4-Fluorophenyl)-N-[4-(3-methoxypiperidin-1-YL)phenyl]methanesulfonamide](/img/structure/B2582484.png)

![2-fluoro-N-[2-hydroxy-3-(2-oxo-1,2-dihydropyridin-1-yl)propyl]benzamide](/img/structure/B2582485.png)

![1,7-dimethyl-3-(2-oxopropyl)-8-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2582489.png)

![methyl 4-[2-(3,4-dichlorophenyl)-1,3-thiazolidine-3-carbonyl]benzoate](/img/structure/B2582491.png)

![N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-4-methanesulfonylbenzamide](/img/structure/B2582492.png)

![1-(4-Hydroxy-6-methylfuro[2,3-d]pyrimidin-5-yl)ethan-1-one](/img/structure/B2582499.png)

![[6-(Trifluoromethoxy)-3-pyridyl]methanamine;hydrochloride](/img/structure/B2582500.png)